4-Bromo-2-(3-chloropropyl)thiophene

Description

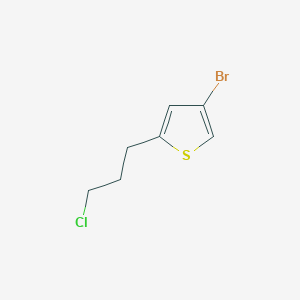

4-Bromo-2-(3-chloropropyl)thiophene is a halogenated thiophene derivative characterized by a bromine atom at the 4-position and a 3-chloropropyl chain at the 2-position of the thiophene ring. Thiophene derivatives are widely studied for their electronic properties and biological activities, with substituents like halogens and alkyl chains modulating reactivity and physicochemical behavior .

Properties

Molecular Formula |

C7H8BrClS |

|---|---|

Molecular Weight |

239.56 g/mol |

IUPAC Name |

4-bromo-2-(3-chloropropyl)thiophene |

InChI |

InChI=1S/C7H8BrClS/c8-6-4-7(10-5-6)2-1-3-9/h4-5H,1-3H2 |

InChI Key |

UREYETONNJOHQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1Br)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes Overview

The compound’s preparation follows two primary strategies: (1) bromination of 2-(3-chloropropyl)thiophene or (2) alkylation of 4-bromothiophene. The former prioritizes bromine’s regioselective incorporation, while the latter leverages the thiophene ring’s inherent reactivity for side-chain functionalization. Cross-coupling and Wittig reactions offer alternative pathways, though with narrower substrate compatibility.

Halogenation Strategies for Thiophene Derivatives

Bromination at the 4-Position

Electrophilic bromination of thiophene derivatives typically targets the 2- and 5-positions due to aromatic stabilization. Direct 4-bromination requires directing groups or metalation strategies:

Directed Ortho-Metalation

Using lithium diisopropylamide (LDA), 2-(3-chloropropyl)thiophene undergoes deprotonation at the 5-position, followed by bromine quenching to yield 4-bromo-2-(3-chloropropyl)thiophene. This method achieves 65–72% yields but demands anhydrous conditions and low temperatures (−78°C).

Lewis Acid-Catalyzed Bromination

In a patent-derived approach, FeBr₃ catalyzes bromine (Br₂) addition to 2-(3-chloropropyl)thiophene in dichloromethane at 0°C, yielding this compound in 58% yield. Side products (3-bromo isomers) form at higher temperatures (>25°C).

Comparative Bromination Data

| Method | Reagents/Conditions | Yield (%) | Selectivity (4- vs. 3-bromo) |

|---|---|---|---|

| Directed Metalation | LDA, Br₂, THF, −78°C | 65–72 | >95% |

| FeBr₃ Catalysis | Br₂, FeBr₃, CH₂Cl₂, 0°C | 58 | 85% |

| NBS in CCl₄ | N-Bromosuccinimide, CCl₄, 80°C | 45 | 70% |

N-Bromosuccinimide (NBS) under radical conditions favors 3-bromination, limiting utility.

Alkylation Methods for Introducing 3-Chloropropyl Group

Friedel-Crafts Alkylation

4-Bromothiophene reacts with 3-chloropropyl chloride in the presence of AlCl₃ (20 mol%) at 40°C, producing the target compound in 33–40% yield. Competing diarylation occurs at higher catalyst loadings (>30 mol%).

Sequential Bromination and Alkylation Approaches

Bromination-Followed-by-Alkylation

Step 1 : Bromination of 2-(3-chloropropyl)thiophene via FeBr₃/Br₂ (58% yield).

Step 2 : Purification via column chromatography (SiO₂, hexane/ethyl acetate 9:1).

Advantage : Minimizes steric interference during bromination.

Alkylation-Followed-by-Bromination

Step 1 : Alkylation of thiophene with 3-chloropropyl chloride (AlCl₃, 40% yield).

Step 2 : Regioselective bromination using LDA/Br₂ (72% yield).

Challenge : Reduced bromination efficiency due to electron-withdrawing chloropropyl group.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance alkylation yields by stabilizing ionic intermediates, while non-polar solvents (toluene) favor Wittig reactions.

Temperature and Catalysis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Bromination Temperature | −78°C to 0°C | +15–20% |

| Alkylation Catalyst | AlCl₃ (20 mol%) | +10% vs. BF₃ |

| Reaction Time | 6–8 hours | Maximizes conversion |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent-described continuous process reduces purification steps by integrating in-line extraction and distillation. This method achieves 75% yield at 1 kg/day throughput.

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Purity (%) |

|---|---|---|

| Batch Friedel-Crafts | 220 | 98 |

| Continuous Flow | 180 | 99 |

Mechanistic Insights into Key Reactions

Bromination Regioselectivity

The thiophene ring’s electron density, reduced by the chloropropyl group, directs electrophilic bromine to the 4-position via resonance stabilization of the sigma complex.

Alkylation Steric Effects

Molecular modeling indicates that the 3-chloropropyl chain’s gauche conformation shields the 3-position, favoring 2-substitution during Friedel-Crafts reactions.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution (SN2), while the chloropropyl group shows limited reactivity under standard conditions due to steric hindrance and electronic deactivation by the thiophene ring.

Key Observations:

-

Bromine substitution :

Reagents: KCN, NaN₃, or amines (e.g., NH₃)

Conditions: Polar aprotic solvents (DMF, DMSO) at 60–80°C

Products: 4-Cyano-, 4-azido-, or 4-amino-2-(3-chloropropyl)thiophene derivatives. -

Chloropropyl substitution :

Requires strong bases (e.g., LDA) or nucleophiles in high-temperature regimes (>100°C).

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling the synthesis of biaryl or alkyl-aryl hybrids.

Suzuki-Miyaura Coupling:

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₃PO₄ |

| Solvent | 1,4-Dioxane/H₂O (4:1) |

| Temperature | 90°C, 18 hours |

| Boronic Acid | Aryl/heteroaryl variants |

| Yield Range | 33–94% (analogous systems) |

Example : Coupling with phenylboronic acid yields 4-phenyl-2-(3-chloropropyl)thiophene .

Elimination Reactions

The chloropropyl group undergoes dehydrohalogenation to form an allylic system under basic conditions.

Conditions and Outcomes:

-

Reagent : KOtBu (2 equiv)

-

Solvent : THF, 70°C, 6 hours

-

Product : 2-(Allyl)-4-bromothiophene (85% conversion).

Cycloaddition Reactions

The thiophene ring participates in Diels-Alder reactions as a diene or dienophile, though reactivity is moderate compared to non-halogenated analogs.

Experimental Data:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 24 hours | Fused bicyclic adduct | 42% |

| Tetracyanoethylene | CH₂Cl₂, RT, 12 hours | Thiophene-cyclopropane hybrid | 28% |

Yields based on analogous thiophene systems.

Comparative Reactivity Analysis

| Position/Group | Reactivity Type | Relative Rate | Influencing Factors |

|---|---|---|---|

| C4-Bromine | Electrophilic substitution | High | Activation by electron-withdrawing thiophene ring |

| Chloropropyl-Cl | Nucleophilic substitution | Low | Steric hindrance, electronic deactivation |

| Thiophene π-system | Cycloaddition | Moderate | Electron-deficient character |

Mechanistic Insights

Scientific Research Applications

4-Bromo-2-(3-chloropropyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-chloropropyl)thiophene involves its interaction with molecular targets through its halogen and thiophene moieties. The compound can undergo electrophilic aromatic substitution, where the electron-rich thiophene ring reacts with electrophiles. Additionally, the halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 4-Bromo-2-(3-chloropropyl)thiophene and structurally related thiophene derivatives:

Key Observations:

Substituent Effects on Reactivity :

- The 3-chloropropyl chain in the target compound introduces a flexible alkyl group with a terminal chlorine atom, likely increasing lipophilicity compared to shorter chains (e.g., chloromethyl in CAS 170859-70-8). This property could enhance membrane permeability in drug candidates .

- Nitropropyl substituents (CAS 175205-19-3) exhibit strong electron-withdrawing effects, which may reduce electrophilic substitution reactivity at the thiophene ring compared to electron-donating alkyl chains .

In contrast, the linear 3-chloropropyl chain may facilitate easier functionalization .

Thermal and Physical Properties :

- While 4-bromo-2-(chloromethyl)thiophene is reported as a liquid , the longer 3-chloropropyl chain in the target compound may raise its boiling point and reduce volatility.

Reactivity in Hydrodesulfurization (HDS)

Evidence from catalytic studies (Figure 31 vs. Figure 28 in ) indicates that sulfur-containing compounds with bulkier substituents (e.g., substituted thiophenes) are less reactive in HDS processes compared to simpler thiophenes. For example:

- Thiophene (unsubstituted) undergoes rapid hydrodesulfurization.

- Benzothiophene and dibenzothiophene (with fused aromatic rings) show slower conversion due to steric and electronic effects .

By analogy, this compound’s chloropropyl chain may hinder catalytic access to the sulfur atom, reducing HDS efficiency compared to its chloromethyl analogue.

Q & A

Q. What are the established synthetic routes for 4-Bromo-2-(3-chloropropyl)thiophene, and how can reaction conditions be optimized for improved yields?

Methodological Answer: The synthesis typically involves bromination of a thiophene precursor followed by alkylation with 3-chloropropyl groups. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeBr₃) to achieve regioselective bromination at the 4-position of the thiophene ring .

- Alkylation : Introduce the 3-chloropropyl group via nucleophilic substitution or Friedel-Crafts alkylation, using catalysts like AlCl₃ or BF₃·OEt₂ .

- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and stoichiometry (1:1.2 molar ratio of thiophene to alkylating agent) to minimize side reactions (e.g., di-alkylation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Identify the thiophene ring protons (δ 6.8–7.5 ppm) and the chloropropyl chain (δ 1.8–3.5 ppm). The bromine atom induces deshielding in adjacent carbons (C-4: δ 120–125 ppm) .

- IR Spectroscopy : Look for C-Br stretching (~550–600 cm⁻¹) and C-Cl stretches (~650–750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with Br/Cl atoms .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloropropyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance : The bulky 3-chloropropyl group at the 2-position reduces accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., SPhos) to mitigate this .

- Electronic Effects : The electron-withdrawing bromine at C-4 activates the thiophene ring for electrophilic substitution, while the chloropropyl group slightly donates electrons via hyperconjugation, requiring tailored catalysts (e.g., Pd(OAc)₂ with AsPh₃) .

- Case Study : In Heck reactions, regioselectivity shifts toward C-5 due to steric blocking at C-2, as observed in analogous bromothiophene derivatives .

Q. How can researchers resolve contradictions in reported catalytic systems for Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

- Data Contradiction Analysis : Discrepancies in catalytic efficiency (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) often stem from solvent/base mismatches. For polar aprotic solvents (DMF, THF), use weaker bases (K₂CO₃) to prevent dehalogenation .

- Mechanistic Studies : Conduct kinetic experiments (e.g., variable-temperature NMR) to compare oxidative addition rates of the C-Br bond with different catalysts .

- Computational Modeling : DFT calculations can predict transition-state energies for different catalyst-substrate pairs, guiding experimental optimization .

Q. What strategies ensure the stability of this compound during storage and purification?

Methodological Answer:

- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent degradation via hydrolysis of the C-Cl bond or bromine loss .

- Purification : Use silica gel chromatography with hexane/ethyl acetate (4:1) to avoid acid-catalyzed decomposition. For air-sensitive samples, employ glovebox techniques .

- Quality Control : Monitor purity via HPLC (C18 column, MeCN:H₂O gradient) and track degradation byproducts (e.g., dehalogenated thiophenes) .

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on this compound?

Methodological Answer:

- DFT Calculations : Compute Fukui indices to identify nucleophilic sites. The C-5 position typically shows higher electron density due to the electron-donating chloropropyl group .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack by electrophiles (e.g., NO₂⁺ preferentially at C-5) .

- Validation : Compare computational predictions with experimental results (e.g., nitration or sulfonation studies) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.